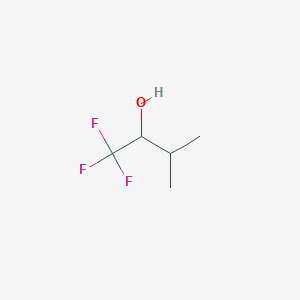1,1,1-Trifluoro-3-methylbutan-2-ol
CAS No.: 382-02-5
Cat. No.: VC2220519
Molecular Formula: C5H9F3O
Molecular Weight: 142.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 382-02-5 |
|---|---|
| Molecular Formula | C5H9F3O |
| Molecular Weight | 142.12 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-methylbutan-2-ol |
| Standard InChI | InChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3 |
| Standard InChI Key | FPIWJHHQCNHQIC-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(F)(F)F)O |
| Canonical SMILES | CC(C)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1,1,1-Trifluoro-3-methylbutan-2-ol is a fluorinated alcohol containing a trifluoromethyl group at the first carbon position and a hydroxyl group at the second carbon position of a modified butane chain. The compound is branched with a methyl group at the third carbon position. This structural arrangement gives the molecule its distinct chemical and physical properties that differentiate it from non-fluorinated alcohols of similar carbon skeletons.
The compound is identified by several standard chemical identifiers that allow for its unambiguous recognition in chemical databases and literature. The Chemical Abstracts Service (CAS) registry number for this compound is 382-02-5, which serves as a unique identifier in chemical databases . Additionally, it has been assigned the MDL number MFCD00462511, which is another system used for chemical identification in various databases and inventory systems .
Structural Representation
The molecular structure of 1,1,1-Trifluoro-3-methylbutan-2-ol can be represented using various notations. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC(C)C(C(F)(F)F)O, which encodes the structural information in a linear string format . The InChI (International Chemical Identifier) notation, which provides a more standardized and detailed structural representation, is InChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3 . This compound is also associated with the InChIKey FPIWJHHQCNHQIC-UHFFFAOYSA-N, which serves as a condensed, fixed-length representation of the InChI string that is particularly useful for database searches and web applications .
Physical and Chemical Properties
Fundamental Physical Properties
1,1,1-Trifluoro-3-methylbutan-2-ol possesses several distinctive physical properties that are influenced by its molecular structure, particularly the presence of the trifluoromethyl group. The most fundamental physical properties of this compound are summarized in the table below:
The boiling point of 100-102°C is relatively low for an alcohol of this carbon count, which can be attributed to the presence of the trifluoromethyl group. Fluorination often reduces the boiling point compared to non-fluorinated analogs due to weaker intermolecular hydrogen bonding capabilities. This effect occurs because the electronegative fluorine atoms withdraw electron density from the carbon skeleton, affecting the distribution of charge across the molecule.
Chemical Reactivity
The chemical reactivity of 1,1,1-Trifluoro-3-methylbutan-2-ol is significantly influenced by the presence of the trifluoromethyl group and the secondary alcohol functionality. The trifluoromethyl group (CF₃) is strongly electron-withdrawing, which increases the acidity of the hydroxyl group compared to non-fluorinated alcohols. This enhanced acidity makes the compound more reactive in certain chemical transformations, particularly those involving deprotonation or nucleophilic substitution reactions.
Synthesis and Preparation Methods
Purification Techniques
Based on the physical properties of 1,1,1-Trifluoro-3-methylbutan-2-ol, particularly its boiling point of 100-102°C, distillation would be an appropriate method for purification . For laboratory-scale purification, fractional distillation under controlled pressure conditions would likely yield high-purity material. Chromatographic techniques, such as column chromatography using appropriate solvent systems, might also be employed for further purification or for separating the target compound from reaction mixtures containing structurally similar byproducts.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of 1,1,1-Trifluoro-3-methylbutan-2-ol can be accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structure elucidation, with both ¹H and ¹³C NMR providing information about the carbon skeleton and hydrogen environments. ¹⁹F NMR would be especially useful for characterizing the trifluoromethyl group, as fluorine NMR is highly sensitive and provides characteristic signals for CF₃ groups.
Infrared (IR) spectroscopy would reveal the characteristic O-H stretching band of the alcohol functionality, typically appearing as a broad signal in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would also give characteristic signals in the IR spectrum, typically in the region of 1000-1400 cm⁻¹.
Chromatographic Analysis
Gas chromatography (GC) would be an appropriate analytical method for 1,1,1-Trifluoro-3-methylbutan-2-ol, given its relatively low boiling point and moderate molecular weight. GC coupled with mass spectrometry (GC-MS) would provide both retention time data and mass spectral information, facilitating identification and purity assessment. The mass spectrum would likely show characteristic fragmentation patterns, including the loss of the trifluoromethyl group and typical alcohol fragmentation pathways.
High-performance liquid chromatography (HPLC) with appropriate detection methods (such as UV or refractive index detection) could also be employed for analysis, particularly in complex matrices or for preparative separations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume